N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide is a chemical compound that belongs to the class of tropane alkaloids. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide typically involves the following steps:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This can be achieved through various methodologies, including the enantioselective construction of the bicyclic structure from achiral tropinone derivatives.
Introduction of the benzamide moiety: This step involves the acylation of the 8-azabicyclo[3.2.1]octane scaffold with a benzoyl chloride derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of large-scale reactors and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: Research focuses on its effects on neurotransmitter systems and potential use in treating neurological disorders.
Chemical Biology: It is used as a probe to study the structure-activity relationships of tropane alkaloids.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Tropane: A structurally related compound with similar biological activities.
Cocaine: Another tropane alkaloid known for its stimulant effects.
Scopolamine: A tropane alkaloid used for its anticholinergic properties.
Uniqueness
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety, which can confer distinct biological activities compared to other tropane alkaloids .
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C15H20N2O/c1-17(15(18)11-5-3-2-4-6-11)14-9-12-7-8-13(10-14)16-12/h2-6,12-14,16H,7-10H2,1H3 |
InChI Key |
WDRRLINXLDSPDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC2CCC(C1)N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.